4-[2-(2H-Tetrazol-5-yl)propyl]aniline 4-[2-(2H-Tetrazol-5-yl)propyl]aniline
Brand Name: Vulcanchem
CAS No.: 1368966-63-5
VCID: VC4723121
InChI: InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15)
SMILES: CC(CC1=CC=C(C=C1)N)C2=NNN=N2
Molecular Formula: C10H13N5
Molecular Weight: 203.249

4-[2-(2H-Tetrazol-5-yl)propyl]aniline

CAS No.: 1368966-63-5

Cat. No.: VC4723121

Molecular Formula: C10H13N5

Molecular Weight: 203.249

* For research use only. Not for human or veterinary use.

4-[2-(2H-Tetrazol-5-yl)propyl]aniline - 1368966-63-5

Specification

CAS No. 1368966-63-5
Molecular Formula C10H13N5
Molecular Weight 203.249
IUPAC Name 4-[2-(2H-tetrazol-5-yl)propyl]aniline
Standard InChI InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15)
Standard InChI Key JMAPBBBXWDEGIX-UHFFFAOYSA-N
SMILES CC(CC1=CC=C(C=C1)N)C2=NNN=N2

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-[2-(2H-tetrazol-5-yl)propyl]aniline, reflects its three key components:

  • Aniline backbone: A benzene ring substituted with an amino group (–NH2) at the para position.

  • Propyl linker: A three-carbon chain connecting the aromatic ring to the tetrazole group.

  • Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms (1H-tautomer shown in Figure 1).

Structural Analysis

  • Molecular Formula: C10H13N5 (calculated molecular weight: 203.25 g/mol).

  • Tautomerism: The tetrazole ring exhibits prototropic tautomerism between 1H- and 2H-forms, with the 1H-tautomer being more stable in solution .

  • Hydrogen Bonding: The –NH2 group and tetrazole N–H (pKa ≈ 4.9 ) enable hydrogen bonding, influencing solubility and crystal packing.

Table 1: Comparative Structural Data of Tetrazole-Aniline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent PositionReference
4-(2H-Tetrazol-5-yl)anilineC7H7N5161.16Direct ring attachment
N-[2-(2H-tetrazol-5-yl)ethyl]anilineC9H11N5189.22Ethyl spacer
4-[2-(2H-tetrazol-5-yl)propyl]anilineC10H13N5203.25Propyl spacer

Synthetic Methodologies

[3+2] Cycloaddition Approach

The most common route to 5-substituted tetrazoles involves the Huisgen cycloaddition between nitriles and azides. For 4-[2-(2H-tetrazol-5-yl)propyl]aniline, this requires:

  • Precursor Synthesis:

    • Alkylation of 4-nitroaniline with 3-chloropropionitrile to form 4-nitro-[2-cyanoethyl]aniline.

    • Catalytic hydrogenation reduces the nitro group to –NH2, yielding 4-[2-cyanoethyl]aniline.

  • Cycloaddition Reaction:

    • Reacting 4-[2-cyanoethyl]aniline with sodium azide (NaN3) in the presence of a ZnBr2 catalyst under microwave irradiation (160°C, 1 hour) achieves 79–99% yields .

Mechanistic Insight:
The nitrile’s electrophilic carbon is activated by Lewis acids (e.g., Zn²⁺), facilitating nucleophilic attack by the azide ion. Subsequent cyclization and proton transfer yield the tetrazole ring (Scheme 1) .

Heterogeneous Catalysis Innovations

Recent advances emphasize recyclable catalysts:

  • Cu(II)/Aminated Epichlorohydrin Silica: Enables cycloaddition in DMSO at 110°C with 75–96% yields and five reuse cycles .

  • Cuttlebone-Supported Catalysts: Biomaterial-based systems achieve 85–98% yields via hydrogen-bond-mediated nitrile activation .

Table 2: Catalytic Performance in Tetrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reusability
ZnBr2 (Microwave)H2O160179–99Low
Cu(II)/CAESDMSO1103–30 min75–96High (5×)
CuttleboneSolvent-free1101285–98High (7×)

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy:

    • N–H stretch (tetrazole): 3200–3100 cm⁻¹.

    • C=N stretch: 1640–1620 cm⁻¹ .

  • ¹H NMR (DMSO-d6):

    • Aromatic protons: δ 6.85–7.25 (m, 4H, Ar–H).
      – Propyl chain: δ 2.65 (t, 2H, CH2–tetrazole), 1.85 (m, 2H, CH2), 1.45 (t, 2H, CH2–Ar) .

Thermodynamic Parameters

  • Melting Point: Estimated 215–220°C (analogous to ).

  • Solubility:

    • Polar solvents: >50 mg/mL in DMSO; <5 mg/mL in H2O.

    • LogP: ~0.93 (similar to ).

Applications in Pharmaceutical Chemistry

Angiotensin II Receptor Antagonism

The tetrazole group mimics carboxylate bioisosteres, enhancing metabolic stability. Structural analogs (e.g., losartan) show antihypertensive activity via AT1 receptor blockade .

Antibacterial Agents

Tetrazole derivatives exhibit Gram-positive activity (MIC: 2–8 µg/mL) by inhibiting DNA gyrase. Substitutions at the aniline para position modulate membrane permeability .

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